methyl 1-tri(propan-2-yl)silylindole-5-carboxylate
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Overview
Description
methyl 1-tri(propan-2-yl)silylindole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a triisopropylsilanyl group attached to the nitrogen atom of the indole ring and a methyl ester group at the 5-position of the indole ring .
Preparation Methods
The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
methyl 1-tri(propan-2-yl)silylindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
methyl 1-tri(propan-2-yl)silylindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-tri(propan-2-yl)silylindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .
Comparison with Similar Compounds
methyl 1-tri(propan-2-yl)silylindole-5-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Methyl indole-5-carboxylate: A similar compound with a methyl ester group but lacking the triisopropylsilanyl group.
Properties
Molecular Formula |
C19H29NO2Si |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
methyl 1-tri(propan-2-yl)silylindole-5-carboxylate |
InChI |
InChI=1S/C19H29NO2Si/c1-13(2)23(14(3)4,15(5)6)20-11-10-16-12-17(19(21)22-7)8-9-18(16)20/h8-15H,1-7H3 |
InChI Key |
LTLSXDYUSFVCRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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